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Compound of Interest

Compound Name:
4-Aminopiperidine-4-carboxylic

acid

Cat. No.: B556564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-aminopiperidine-4-carboxylic acid and

its derivatives, a class of compounds of significant interest in medicinal chemistry and drug

discovery. These scaffolds are integral to the development of novel therapeutics targeting a

range of conditions, including neurological disorders, infectious diseases, and fungal infections.

This document details their synthesis, physicochemical properties, biological activities, and

mechanisms of action, presenting quantitative data in structured tables and outlining detailed

experimental methodologies.

Core Concepts and Applications
4-Aminopiperidine-4-carboxylic acid is a cyclic α,α-disubstituted amino acid. Its rigid

structure and the presence of both amino and carboxylic acid functional groups make it a

versatile building block in the synthesis of complex bioactive molecules and peptide mimetics.

[1][2] The piperidine ring is a common motif in many pharmaceuticals, and derivatives of this

core structure have been investigated for a wide array of therapeutic applications.[3]

Key application areas include:

Neurological Disorders: Derivatives have been developed as potent cognition enhancers and

N-type calcium channel blockers for the management of neuropathic pain.[4][5]
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Antiviral Agents: The 4-aminopiperidine scaffold is a key component in the synthesis of

CCR5 antagonists, which are potent inhibitors of HIV-1 entry into host cells.[6]

Antifungal Agents: Certain 4-aminopiperidine derivatives have demonstrated significant

antifungal activity, targeting ergosterol biosynthesis.[3]

Peptide Synthesis: The unique conformational properties of this amino acid analog are

utilized to create water-soluble, highly helical peptides.[7]

Physicochemical Properties
The physicochemical properties of 4-aminopiperidine-4-carboxylic acid and its protected

derivatives are crucial for their handling, reactivity, and pharmacokinetic profiles. A summary of

key properties is provided below.

Property
4-Aminopiperidine-4-
carboxylic acid

1-Boc-4-aminopiperidine-
4-carboxylic acid

CAS Number 40951-39-1 183673-71-4

Molecular Formula C₆H₁₂N₂O₂ C₁₁H₂₀N₂O₄

Molecular Weight 144.17 g/mol 244.29 g/mol

Melting Point >300 °C 289-294 °C

Solubility Soluble in water Soluble in methanol

Biological Activity and Quantitative Data
The biological activities of 4-aminopiperidine-4-carboxylic acid derivatives have been

quantified in various assays. The following tables summarize some of the key findings.

Antifungal Activity
A study on novel 4-aminopiperidine derivatives identified compounds with potent antifungal

activity against various fungal strains. The mechanism of action is believed to be the inhibition

of ergosterol biosynthesis.[3]
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Compound R1 R2
Candida
albicans MIC
(µg/mL)

Aspergillus
fumigatus MIC
(µg/mL)

2b Benzyl n-Dodecyl 2 4

3b Phenethyl n-Dodecyl 1 2

Amorolfine - - 8 >16

MIC: Minimum Inhibitory Concentration

N-type Calcium Channel Blockade
Certain 4-aminopiperidine derivatives have been shown to be selective blockers of N-type

calcium channels, a key target for the treatment of chronic and neuropathic pain.

Compound Structure
N-type Ca2+ Channel
Inhibition IC₅₀ (µM)

C101

4-fluorobenzyl-(1-(4-

diethylamino)piperidin-4-yl)-(2-

ethylbutyl)amine

trihydrochloride

2.2 ± 0.6

IC₅₀: Half-maximal Inhibitory Concentration[5]

CCR5 Antagonism
The 4-aminopiperidine scaffold is a key structural motif in a class of CCR5 receptor antagonists

developed as anti-HIV-1 agents.
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Compound Structure
CCR5 Antagonist Activity
IC₅₀ (nM)

1b

(2S)-2-(3-Chlorophenyl)-1-[N-

(methyl)-N-

(phenylsulfonyl)amino]-4-

[spiro(2,3-

dihydrobenzthiophene-3,4'-

piperidin-1'-yl)]butane S-oxide

10

IC₅₀: Half-maximal Inhibitory Concentration[8]

Experimental Protocols
The synthesis of 4-aminopiperidine-4-carboxylic acid derivatives often involves multi-step

procedures, including the use of protecting groups and key reactions like reductive amination

and Curtius rearrangement.[3][6]

Example Protocol: Synthesis of 1-Boc-4-
aminopiperidine
This protocol is based on a patented method for the preparation of a key intermediate.[9]

Step 1: Ketal Formation and Imine Generation

To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), p-toluenesulfonic

acid (8.60g, 50mmol), triethyl orthoformate (296.4g, 2.00mol), and 400mL of ethanol.

Heat the mixture to reflux for 2 hours.

Evaporate the ethanol at normal pressure.

Add tert-butyl carbamate (128.9g, 1.10mol) and 600mL of toluene.

Heat the mixture to 90-110 °C and continue the reaction for 3 hours while evaporating the

ethanol generated.
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Monitor the reaction by GC until the residual raw material is less than 1%.

Cool the reaction mixture and concentrate the solvent under reduced pressure.

Add ethanol and cool to 0 °C with stirring for 1 hour to induce crystallization.

Filter the white solid product. Yield: 242.0g (83.9%).

Step 2: Pd/C Catalytic Hydrogenation Reduction

The imine product from Step 1 is subjected to Pd/C catalytic hydrogenation reduction to

obtain 4-Boc-aminopiperidine. (Detailed conditions for this step can be found in the cited

patent).

Signaling Pathways and Mechanisms of Action
The therapeutic effects of 4-aminopiperidine-4-carboxylic acid derivatives are achieved

through their interaction with specific biological targets and modulation of downstream signaling

pathways.

N-type Calcium Channel Blockade in Neuropathic Pain
In neuropathic pain, there is an upregulation of N-type calcium channels (CaV2.2) at the

presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[10][11] This

leads to an increased influx of calcium upon depolarization, resulting in excessive release of

neurotransmitters such as glutamate, substance P, and CGRP, which transmit pain signals.[11]

[12] 4-Aminopiperidine-based N-type calcium channel blockers physically obstruct the channel,

preventing calcium influx.[5] This, in turn, reduces neurotransmitter release and dampens the

transmission of pain signals, leading to an analgesic effect.[11][12]
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Caption: N-type calcium channel blockade by 4-aminopiperidine derivatives.

CCR5 Antagonism in HIV-1 Entry Inhibition
The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most commonly

transmitted strains of HIV-1 to enter host T-cells.[6] The viral envelope glycoprotein gp120

binds to the CD4 receptor on the T-cell surface, which induces a conformational change in

gp120, allowing it to then bind to CCR5. This second binding event triggers further

conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell

membranes and subsequent entry of the viral capsid into the cell. 4-Aminopiperidine-based

CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the

transmembrane helices of the CCR5 receptor.[13] This binding induces a conformational

change in the receptor that prevents its interaction with the viral gp120, thereby blocking the

fusion process and inhibiting viral entry.[13]
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Caption: CCR5 antagonism by 4-aminopiperidine derivatives in HIV-1 entry.

Conclusion
4-Aminopiperidine-4-carboxylic acid and its derivatives represent a privileged scaffold in

modern drug discovery. Their synthetic tractability and the diverse range of biological activities

exhibited by their analogs continue to make them attractive starting points for the development

of novel therapeutic agents. The data and protocols presented in this guide offer a foundation

for researchers and drug development professionals to further explore the potential of this

versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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